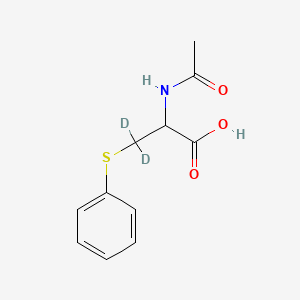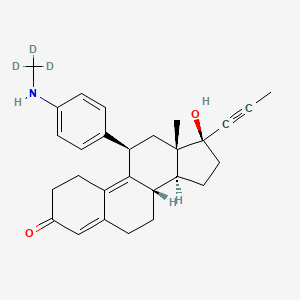
N-Demethyl Mifepristone-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Demethyl Mifepristone-d3: is a deuterium-labeled derivative of N-Demethyl Mifepristone. It is a synthetic steroidal compound that has been modified to include deuterium atoms, which are isotopes of hydrogen. This modification is often used in scientific research to study the pharmacokinetics and metabolic pathways of the parent compound, Mifepristone, which is known for its use as an abortifacient and in the treatment of Cushing’s syndrome .
准备方法
Synthetic Routes and Reaction Conditions: The N-demethylation process can be achieved using various reagents and conditions, such as tert-butyl-methyl ether under basic conditions . The deuterium labeling is typically done through a hydrogen-deuterium exchange reaction, where the hydrogen atoms are replaced with deuterium .
Industrial Production Methods: Industrial production of N-Demethyl Mifepristone-d3 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels .
化学反应分析
Types of Reactions: N-Demethyl Mifepristone-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the deuterium-labeled positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Major Products: The major products formed from these reactions include hydroxylated derivatives, alcohols, and substituted compounds, depending on the specific reaction conditions and reagents used .
科学研究应用
Chemistry: In chemistry, N-Demethyl Mifepristone-d3 is used as a tracer in studies involving the metabolic pathways of Mifepristone. The deuterium labeling allows for precise tracking of the compound’s transformation and degradation products .
Biology: In biological research, the compound is used to study the interaction of Mifepristone and its metabolites with various biological targets, including hormone receptors and enzymes .
Medicine: In medicine, this compound is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of Mifepristone. This information is crucial for optimizing dosing regimens and improving therapeutic outcomes .
Industry: In the pharmaceutical industry, the compound is used in the development of new drugs and formulations. Its stable isotope labeling provides valuable insights into the drug’s behavior in the body, aiding in the design of more effective and safer medications .
作用机制
N-Demethyl Mifepristone-d3 exerts its effects by interacting with the same molecular targets as Mifepristone. It acts as an antagonist to progesterone and glucocorticoid receptors, inhibiting their activity. This inhibition leads to the disruption of progesterone-dependent processes, such as pregnancy maintenance, and the modulation of glucocorticoid-mediated effects, such as inflammation and immune response .
相似化合物的比较
Mifepristone: The parent compound, known for its use in medical abortion and Cushing’s syndrome treatment.
N-Demethyl Mifepristone: The non-deuterated version of N-Demethyl Mifepristone-d3.
Metapristone: Another metabolite of Mifepristone with similar biological activities.
Uniqueness: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed pharmacokinetic studies. This labeling distinguishes it from other similar compounds and makes it a valuable tool in scientific research .
属性
分子式 |
C28H33NO2 |
|---|---|
分子量 |
418.6 g/mol |
IUPAC 名称 |
(8S,11R,13S,14S,17S)-17-hydroxy-13-methyl-17-prop-1-ynyl-11-[4-(trideuteriomethylamino)phenyl]-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C28H33NO2/c1-4-14-28(31)15-13-25-23-11-7-19-16-21(30)10-12-22(19)26(23)24(17-27(25,28)2)18-5-8-20(29-3)9-6-18/h5-6,8-9,16,23-25,29,31H,7,10-13,15,17H2,1-3H3/t23-,24+,25-,27-,28-/m0/s1/i3D3 |
InChI 键 |
IBLXOBHABOVXDY-CQZQNDRGSA-N |
手性 SMILES |
[2H]C([2H])([2H])NC1=CC=C(C=C1)[C@H]2C[C@]3([C@@H](CC[C@]3(C#CC)O)[C@H]4C2=C5CCC(=O)C=C5CC4)C |
规范 SMILES |
CC#CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)NC)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


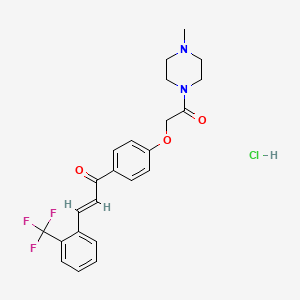
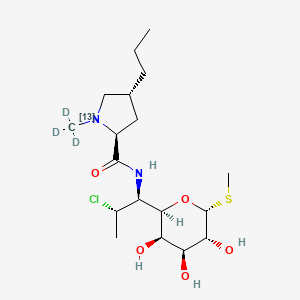
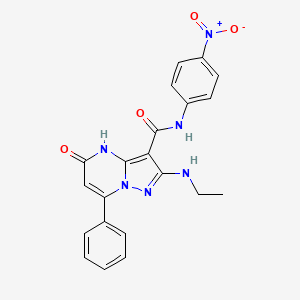
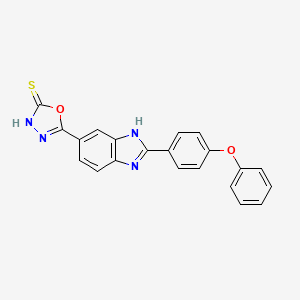
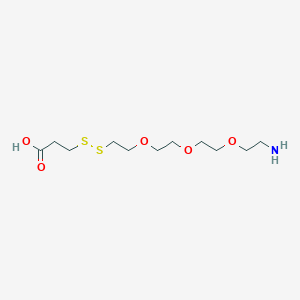
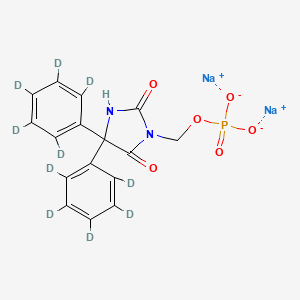
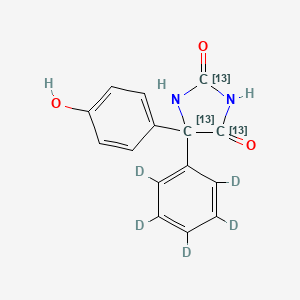

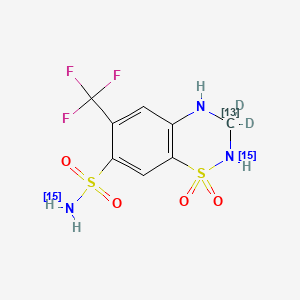
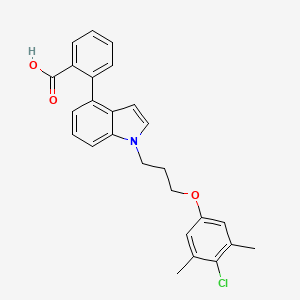
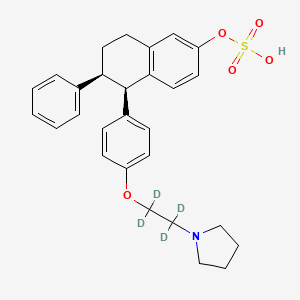
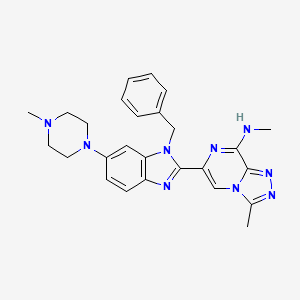
![4-methyl-7-[[5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl]methoxy]chromen-2-one](/img/structure/B12414863.png)
